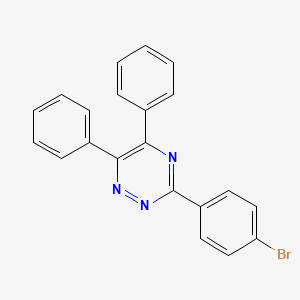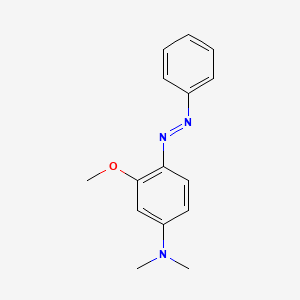
N,N-Dimethyl-4-(phenylazo)-m-anisidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(phenylazo)-m-anisidine is an organic compound with the molecular formula C14H15N3. It is also known by various other names such as p-(Dimethylamino)azobenzene and C.I. Solvent Yellow 2 . This compound is characterized by its vibrant yellow color and is commonly used as a dye in various industrial applications.
Métodos De Preparación
The synthesis of N,N-Dimethyl-4-(phenylazo)-m-anisidine typically involves the diazotization of aniline derivatives followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
N,N-Dimethyl-4-(phenylazo)-m-anisidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: It can undergo electrophilic substitution reactions, especially at the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(phenylazo)-m-anisidine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of colored plastics, textiles, and other materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(phenylazo)-m-anisidine involves its ability to interact with various molecular targets through its azo group. This interaction can lead to changes in the electronic structure of the compound, affecting its reactivity and binding properties. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparación Con Compuestos Similares
N,N-Dimethyl-4-(phenylazo)-m-anisidine can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the dimethylamino group.
Methyl Yellow: Another azo dye with different substituents on the aromatic ring.
Sudan I: A dye with similar applications but different chemical properties.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
148-94-7 |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
3-methoxy-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C15H17N3O/c1-18(2)13-9-10-14(15(11-13)19-3)17-16-12-7-5-4-6-8-12/h4-11H,1-3H3 |
Clave InChI |
SJSXEOUKVMPXCR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


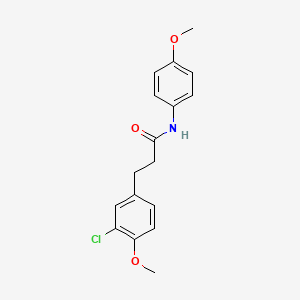
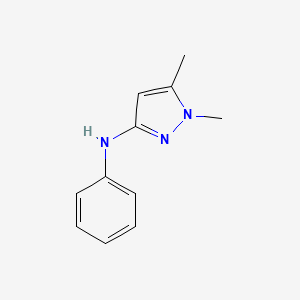
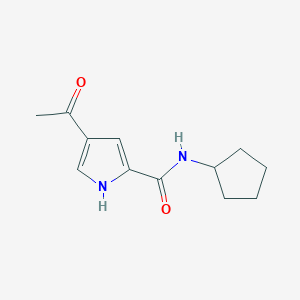
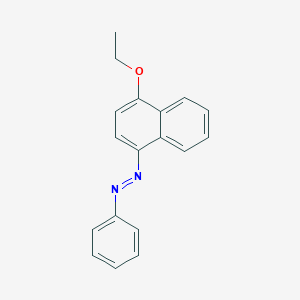

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)
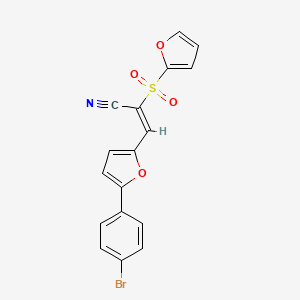

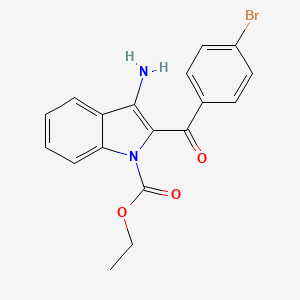

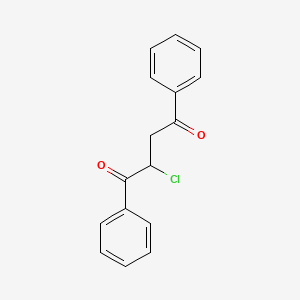
![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)

